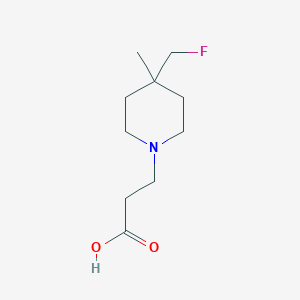
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H18FNO2 and its molecular weight is 203.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. The specific target of “3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid” is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biologische Aktivität
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, synthesis, and relevant case studies.
- Chemical Formula : C11H16FNO2
- Molecular Weight : 215.25 g/mol
- CAS Number : 1257395-14-4
Pharmacological Activity
Research indicates that compounds containing piperidine moieties exhibit various biological activities, including analgesic, anti-inflammatory, and antitumor effects. The specific compound has been evaluated for its activity against several biological targets.
1. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of piperidine can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Research on related piperidine derivatives has indicated potential cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. These studies utilized various assays to assess cell viability and apoptosis induction .
Case Studies
Several case studies have explored the biological activity of piperidine derivatives:
- Study on Antimicrobial Effects : A study published in MDPI evaluated a series of piperidine derivatives for their antibacterial activity against standard microbial strains. The results indicated that modifications in the piperidine ring significantly influenced antimicrobial potency .
- Antitumor Evaluation : Another study focused on the synthesis of piperidine-based compounds and their effects on cancer cell lines. The findings suggested that specific substitutions on the piperidine ring could enhance cytotoxicity against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the Piperidine Ring : Variations in substituents can significantly affect the compound's interaction with biological targets.
- Chain Length and Functional Groups : The length of the propanoic acid chain and the presence of functional groups can modulate solubility and bioactivity.
Eigenschaften
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(8-11)3-6-12(7-4-10)5-2-9(13)14/h2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLPZUAAFSVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















